![molecular formula C6H9NO3 B1297619 6-Oxopiperidine-3-carboxylic acid CAS No. 22540-50-7](/img/structure/B1297619.png)
6-Oxopiperidine-3-carboxylic acid
Overview
Description
6-Oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of piperidine, characterized by the presence of a carboxylic acid group at the third position and a ketone group at the sixth position. This compound is known for its white to off-white solid form and slight solubility in water, methanol, and dimethyl sulfoxide .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets within the body are still under investigation.
Mode of Action
It’s known that the compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
Piperidine compounds, which include 6-oxopiperidine-3-carboxylic acid, have been observed to have therapeutic potential against various types of cancers by regulating crucial signaling pathways .
Result of Action
It’s known that piperidine compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid with anisole and trifluoroacetic acid at 80°C for six hours . This reaction yields the desired product through a series of cyclization and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in sealed, dry conditions to maintain its stability and prevent hygroscopic degradation .
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide are employed for esterification and amidation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Biomarker for Pyridoxine-Dependent Epilepsy
Recent studies have identified 6-oxo-pipecolate (a derivative of 6-oxopiperidine-3-carboxylic acid) as a novel biomarker for pyridoxine-dependent epilepsy (PDE). This condition is characterized by the accumulation of specific metabolites due to a deficiency in vitamin B6 metabolism. The stability of 6-oxo-pipecolate at room temperature makes it suitable for newborn screening, which is crucial for early diagnosis and treatment .
Case Study: Newborn Screening Method Development
A study demonstrated that 6-oxo-pipecolate could be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in blood, plasma, and urine samples from affected patients. The concentrations of 6-oxo-pipecolate were significantly higher in patients compared to controls, indicating its potential as a reliable biomarker for early diagnosis .
Pharmaceutical Applications
2.1. Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including antibiotics and other therapeutic compounds. Its derivatives have been explored for their antibacterial properties, contributing to the development of new antimicrobial agents .
Case Study: Antimicrobial Evaluation
A series of derivatives synthesized from this compound were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced lipophilicity and antibacterial efficacy, showcasing the compound's utility in drug development .
4.1. Metabolic Pathway Studies
Research has shown that this compound is involved in key metabolic pathways related to amino acid metabolism. Its derivatives can act as inhibitors or substrates in enzymatic reactions, providing insights into metabolic disorders.
Case Study: Enzyme Inhibition Studies
Inhibitory studies on enzymes involved in lysine metabolism revealed that derivatives of this compound could modulate enzyme activity, suggesting potential therapeutic avenues for metabolic disorders .
Comparison with Similar Compounds
- 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
- 2-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
- 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
Uniqueness: 6-Oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carboxylic acid and a ketone group in a piperidine ring makes it a versatile intermediate for various synthetic applications .
Biological Activity
Overview
6-Oxopiperidine-3-carboxylic acid (C6H9NO3) is an organic compound characterized by a ketone group at the 6-position and a carboxylic acid group at the 3-position of the piperidine ring. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Property | Value |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
Structure | Structure |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It has been shown to inhibit certain enzymes, which disrupts metabolic pathways essential for the growth of pathogenic organisms. Notably, it acts as an inhibitor of acetate kinase (AcK), an enzyme crucial for several bacteria, including Mycobacterium tuberculosis and Escherichia coli .
Biological Activities
-
Antimicrobial Properties :
- Research indicates that this compound exhibits significant antimicrobial activity against multi-drug resistant strains of bacteria. Its mechanism involves the inhibition of AcK, leading to disrupted energy metabolism in bacteria .
- In a study, derivatives of this compound were tested against various bacterial strains, showing promising results as potential antimicrobial agents .
-
Enzyme Inhibition :
- The compound has been studied for its role in inhibiting enzymes involved in metabolic pathways. For example, it has been noted to inhibit enzymes that are crucial for the survival of certain pathogens, thereby providing a therapeutic avenue for developing new antibiotics .
-
Neurological Applications :
- This compound has potential applications in treating neurological disorders. It serves as an intermediate in synthesizing drugs aimed at conditions such as pyridoxine-dependent epilepsy (PDE) . The compound accumulates in patients with PDE and can be quantified using advanced analytical techniques, making it a candidate for biomarker development .
Case Studies
- Pyridoxine-Dependent Epilepsy (PDE) : A study highlighted the accumulation of 6-oxo-pipecolate (a related metabolite) in patients with PDE. This accumulation correlates with neurological symptoms and suggests that monitoring levels of this compound could aid in diagnosing and managing PDE effectively .
- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were evaluated against standard antibiotics. The findings indicated that certain derivatives exhibited superior efficacy against resistant bacterial strains compared to conventional treatments .
Future Directions
Research into this compound is ongoing, with several potential applications being explored:
- Drug Development : As a building block for synthesizing complex molecules, there is significant interest in its application in pharmaceutical development targeting various diseases.
- Biomarker Identification : Continued exploration into its role as a biomarker for metabolic disorders could enhance newborn screening programs and improve early diagnosis and treatment outcomes for conditions like PDE .
Properties
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22540-50-7 | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-oxopiperidine-3-carboxylic acid a potential antibacterial target?
A1: Research suggests that this compound, along with other Piper betel-derived compounds, shows potential for inhibiting the growth of pathogenic bacteria like Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. This inhibitory effect is attributed to the compound's ability to target Acetate kinase (AcK) [], an enzyme crucial for microbial growth []. Importantly, this inhibitory activity appears to be effective even against multi-drug resistant (MDR) strains of these bacteria [], highlighting its potential for combating antibiotic resistance.
Q2: How does this compound interact with Acetate kinase (AcK)?
A2: While the specific interactions between this compound and AcK haven't been fully elucidated, molecular modeling and docking studies suggest interactions between the compound and AcK []. These interactions appear to correlate with the experimentally observed inhibition of AcK activity [], supporting the idea that this compound exerts its antibacterial effect by directly targeting this enzyme.
Q3: Are there other potential targets for this compound in bacteria?
A3: Preliminary research suggests that this compound may also interact with bacterial two-component system proteins []. These proteins play a crucial role in bacterial virulence and drug resistance by regulating gene expression related to these processes []. Further investigation into these interactions could unveil additional mechanisms of action for this compound and its potential as a multifaceted antibacterial agent.
Q4: What are the advantages of using this compound as a potential antibacterial agent?
A4: this compound presents several advantages as a potential antibacterial agent:
- Broad-spectrum activity: It shows activity against a range of pathogenic bacteria, including M. tuberculosis, V. cholerae, and pathogenic E. coli [].
- Efficacy against MDR strains: It demonstrates effectiveness against multi-drug resistant strains, addressing the growing concern of antibiotic resistance [].
- Natural origin: Derived from Piper betel, it offers a starting point for developing naturally-sourced antibacterial agents [].
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